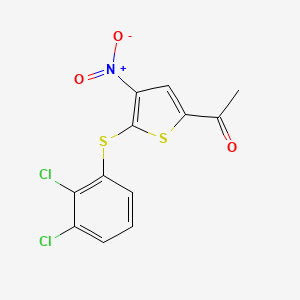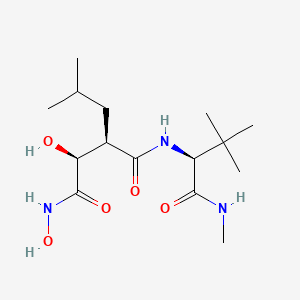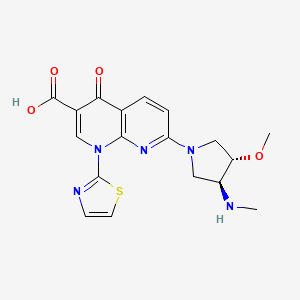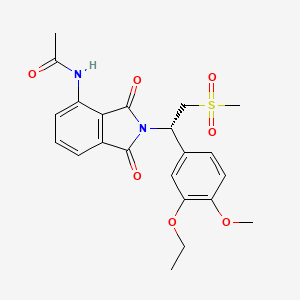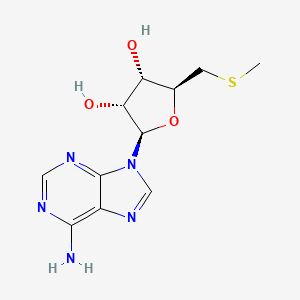
5'-S-methyl-5'-thioadenosine
Overview
Description
Methylthioadenosine is a naturally occurring sulfur-containing nucleoside found in numerous species, including prokaryotes, yeast, plants, and higher eukaryotes . It is a metabolite of the polyamine pathway and plays a significant role in various biological processes, including DNA and protein methylation . Methylthioadenosine was first isolated from yeast in 1912, and its correct molecular structure was confirmed in 1924 .
Mechanism of Action
Target of Action
5’-Deoxy-5’-Methylthioadenosine (MTA) primarily targets Methylthioadenosine Phosphorylase (MTAP) . MTAP is an enzyme that plays a crucial role in the methionine salvage pathway . MTA also interacts with Adenosine A1 receptors .
Mode of Action
MTA acts as an endogenous substrate for MTAP . It is a cell-permeable, reversible, and ATP-competitive co-product of polyamine biosynthesis . It potently inhibits protein carboxymethyltransferase and interferes with various signaling pathways downstream of the CD16 receptor upon NK cell activation, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways .
Biochemical Pathways
MTA originates from S-adenosylmethionine (AdoMet) through several metabolic pathways . It is involved in the methionine salvage pathway, which assures a sufficient production of S-adenosyl-methionine (SAM) . MTA also inhibits histone methylation modification .
Pharmacokinetics
It is known to be soluble in dmf and dmso , suggesting that it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
MTA has been shown to induce apoptosis in leukemia U937 cells . It also blocks NK cell functions like cytotoxicity and cytokine production . In addition, it reduces E2F transcription factor 1 (E2F1) protein abundance in hepatocellular carcinoma (HCC) cells .
Action Environment
The action of MTA can be influenced by the tumor microenvironment. MTAP deficiency in tumors results in the accumulation of MTA within the tumor microenvironment, negatively influencing immune functions of various immune cells, including T and NK cells . The influence of other environmental factors on MTA’s action, efficacy, and stability is still largely unknown and warrants further investigation.
Biochemical Analysis
Biochemical Properties
5’-Deoxy-5’-methylthioadenosine is involved in several biochemical reactions. It interacts with enzymes such as methylthioadenosine phosphorylase, which catalyzes its phosphorolytic cleavage to produce 5-methylthioribose-1-phosphate and adenine . This reaction is crucial for the methionine and purine salvage pathways. Additionally, 5’-Deoxy-5’-methylthioadenosine acts as a potent inhibitor of polyamine biosynthesis by inhibiting enzymes involved in this pathway . It also interacts with adenosine receptors, acting as an agonist for A1 receptors and an antagonist for A2 receptors .
Cellular Effects
5’-Deoxy-5’-methylthioadenosine has various effects on cellular processes. It has been shown to suppress the proliferation, activation, differentiation, and effector function of T cells without inducing cell death . This compound also influences cell signaling pathways, such as the Akt pathway, which is critical for T cell activation . Additionally, 5’-Deoxy-5’-methylthioadenosine affects gene expression and cellular metabolism by interfering with protein methylation .
Molecular Mechanism
The molecular mechanism of 5’-Deoxy-5’-methylthioadenosine involves its interaction with various biomolecules. It binds to adenosine receptors, influencing cell signaling pathways . This compound also inhibits polyamine biosynthesis by targeting enzymes involved in this pathway . Furthermore, 5’-Deoxy-5’-methylthioadenosine affects gene expression by interfering with protein methylation . Proteomic analysis has revealed that it down-regulates multiple proteins related to mitochondrial function, energy derivation, cell morphology, and cytoskeleton organization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Deoxy-5’-methylthioadenosine change over time. It has been shown to have neuroprotective activities against different insults in vitro . The compound is likely to cross the blood-brain barrier, providing therapeutic benefits in specific circumstances . Its effectiveness may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 5’-Deoxy-5’-methylthioadenosine vary with different dosages in animal models. High doses of this compound have been shown to prevent liver damage in experimental models . Additionally, co-administration of 5’-Deoxy-5’-methylthioadenosine with other drugs can enhance their therapeutic effects and increase their maximum tolerated dose . At high doses, it may also exhibit toxic or adverse effects.
Metabolic Pathways
5’-Deoxy-5’-methylthioadenosine is involved in several metabolic pathways. It is metabolized by methylthioadenosine phosphorylase to produce 5-methylthioribose-1-phosphate and adenine . This reaction is a key step in the methionine and purine salvage pathways . The compound also influences metabolic flux and metabolite levels by inhibiting polyamine biosynthesis .
Transport and Distribution
5’-Deoxy-5’-methylthioadenosine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5’-Deoxy-5’-methylthioadenosine affects its activity and function. It has been shown to localize in specific cellular compartments, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthioadenosine can be synthesized through the methylation of adenosine. The process involves the reaction of adenosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of around 50°C .
Industrial Production Methods: Industrial production of methylthioadenosine involves the enzymatic conversion of S-adenosylmethionine to methylthioadenosine. This process is catalyzed by the enzyme methylthioadenosine phosphorylase. The reaction conditions include maintaining a pH of around 7.5 and a temperature of 37°C .
Types of Reactions:
Oxidation: Methylthioadenosine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: Methylthioadenosine can participate in substitution reactions, where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous solution at room temperature.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in an organic solvent like ethanol at low temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of methylthioadenosine.
Reduction: Reduced forms of methylthioadenosine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methylthioadenosine has a wide range of scientific research applications:
Comparison with Similar Compounds
Methylthioadenosine is unique compared to other similar compounds due to its specific role in the polyamine pathway and its wide range of biological activities. Some similar compounds include:
Adenosine: Unlike methylthioadenosine, adenosine does not contain a sulfur group and has different biological functions.
S-adenosylmethionine: This compound is a precursor to methylthioadenosine and is involved in methylation reactions but does not have the same anti-inflammatory and neuroprotective properties.
Methylthioribose: This compound is a product of methylthioadenosine metabolism and plays a role in the methionine salvage pathway.
Methylthioadenosine stands out due to its unique combination of anti-inflammatory, anti-proliferative, and neuroprotective effects, making it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGFSXJNOTRMR-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179308 | |
| Record name | 5'-Methylthioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5'-Methylthioadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2457-80-9 | |
| Record name | 5′-(Methylthio)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Methylthioadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-S-methyl-5'-thioadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Methylthioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Deoxy-5'-(methylthio)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-METHYLTHIOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Z2VK3UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Methylthioadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



